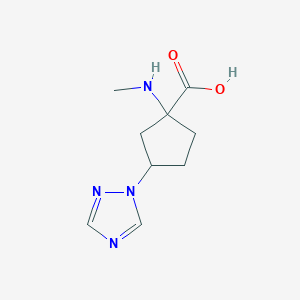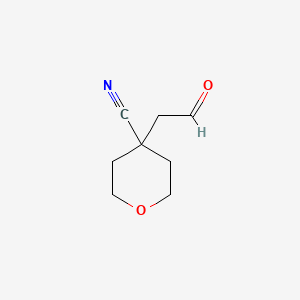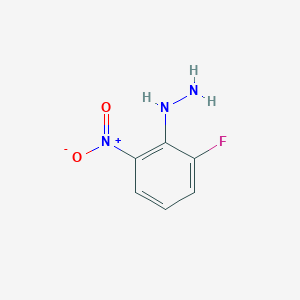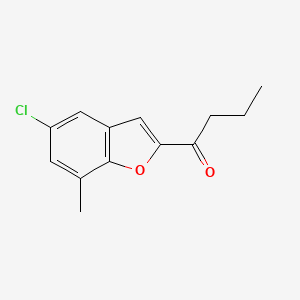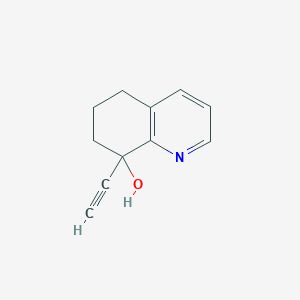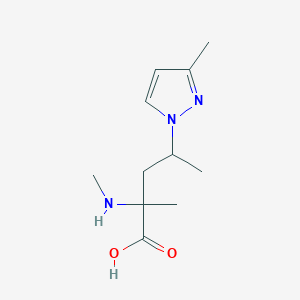
6-(2,2-Difluoropropoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Difluoropropoxy)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms often imparts enhanced stability, lipophilicity, and bioavailability to the molecules, making them valuable in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoropropoxy)pyridin-3-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring. For example, 3,6-difluoro-2-methoxypyridine can be synthesized from 2,3,6-trifluoropyridine in methanol in the presence of sodium methoxide .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient and cost-effective fluorinating agents. The process may include steps such as protection of functional groups, selective fluorination, and subsequent deprotection to yield the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2-Difluoropropoxy)pyridin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Substitution Reactions: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, methanol, and other nucleophiles or electrophiles depending on the desired transformation. The reaction conditions are typically mild to ensure regioselectivity and high yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines with different functional groups .
Applications De Recherche Scientifique
6-(2,2-Difluoropropoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in studying biological systems and interactions.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic applications due to their enhanced stability and bioavailability.
Industry: The compound is used in the development of new materials with improved properties
Mécanisme D'action
The mechanism of action of 6-(2,2-Difluoropropoxy)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3,6-Difluoro-2-methoxypyridine
- 6-(Difluoromethoxy)pyridin-3-amine
Uniqueness
6-(2,2-Difluoropropoxy)pyridin-3-amine is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and biological properties compared to other fluorinated pyridines. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C8H10F2N2O |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
6-(2,2-difluoropropoxy)pyridin-3-amine |
InChI |
InChI=1S/C8H10F2N2O/c1-8(9,10)5-13-7-3-2-6(11)4-12-7/h2-4H,5,11H2,1H3 |
Clé InChI |
OSVXBEIGQZEKQO-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=NC=C(C=C1)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


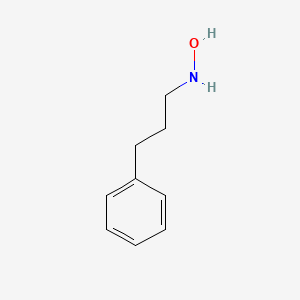
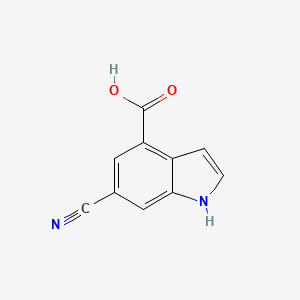
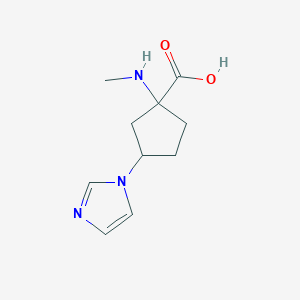
![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
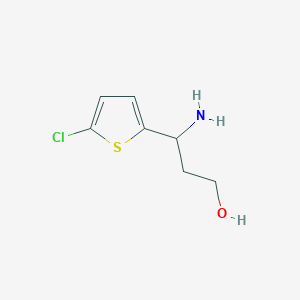

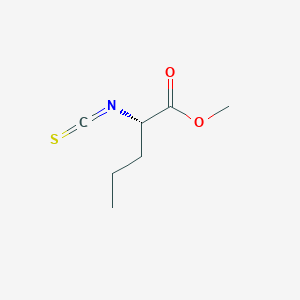
![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
